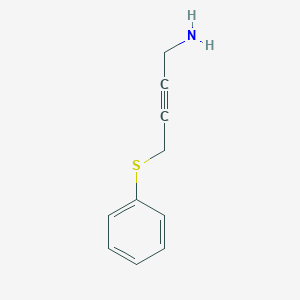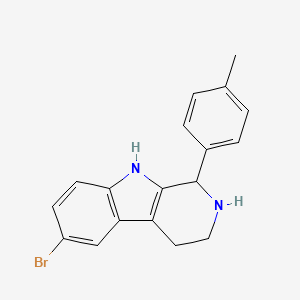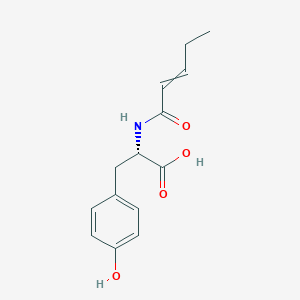
lithium;1-ethoxy-2,3-difluorobenzene-5-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-ethoxy-2,3-difluorobenzene-5-ide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of lithium and a difluorobenzene ring substituted with an ethoxy group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-ethoxy-2,3-difluorobenzene-5-ide typically involves the reaction of 1-ethoxy-2,3-difluorobenzene with a lithium reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-ethoxy-2,3-difluorobenzene-5-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Substitution: The ethoxy and fluorine groups on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce partially or fully reduced aromatic compounds. Substitution reactions can result in a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Lithium;1-ethoxy-2,3-difluorobenzene-5-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.
Mecanismo De Acción
The mechanism by which lithium;1-ethoxy-2,3-difluorobenzene-5-ide exerts its effects involves its interaction with specific molecular targets. The lithium ion can participate in ionic interactions, while the difluorobenzene ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- 1,2-difluorobenzene
- 1-ethoxy-2,3-difluorobenzene
Uniqueness
Lithium;1-ethoxy-2,3-difluorobenzene-5-ide is unique due to the presence of both lithium and the ethoxy-difluorobenzene moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to its non-lithium counterparts .
Propiedades
Número CAS |
570384-30-4 |
|---|---|
Fórmula molecular |
C8H7F2LiO |
Peso molecular |
164.1 g/mol |
Nombre IUPAC |
lithium;1-ethoxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C8H7F2O.Li/c1-2-11-7-5-3-4-6(9)8(7)10;/h4-5H,2H2,1H3;/q-1;+1 |
Clave InChI |
NEDHWEVTNBMUAK-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCOC1=C(C(=C[C-]=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)



![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)


![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)


![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)

![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

